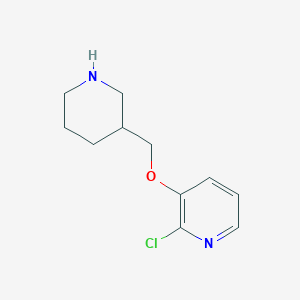

2-Chloro-3-(3-piperidinylmethoxy)pyridine

Description

BenchChem offers high-quality 2-Chloro-3-(3-piperidinylmethoxy)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3-(3-piperidinylmethoxy)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-3-(piperidin-3-ylmethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O/c12-11-10(4-2-6-14-11)15-8-9-3-1-5-13-7-9/h2,4,6,9,13H,1,3,5,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNKOAGXYRIXLOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)COC2=C(N=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structural Characterization of 2-Chloro-3-(3-piperidinylmethoxy)pyridine: A Multi-Dimensional Analytical Framework

Topic: Structural Characterization of 2-Chloro-3-(3-piperidinylmethoxy)pyridine Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Analytical Scientists, and CMC Leads.[1]

Executive Summary & Strategic Importance

In the development of kinase inhibitors and GPCR ligands, the 2-chloro-3-substituted pyridine scaffold serves as a critical electrophilic "warhead" for downstream diversification (e.g., Suzuki-Miyaura couplings or S_NAr displacements).[1] The specific intermediate 2-Chloro-3-(3-piperidinylmethoxy)pyridine presents unique analytical challenges due to its amphoteric nature, potential for regio-isomeric impurities during synthesis, and the stereochemical complexity introduced by the 3-substituted piperidine ring.[1]

This guide outlines a rigorous, self-validating characterization workflow. Unlike standard small-molecule analysis, validating this structure requires distinguishing the 2-chloro-3-alkoxy regiochemistry from its 2-alkoxy-3-chloro isomer—a common byproduct of nucleophilic aromatic substitution pathways.[1]

Structural Breakdown & Analytical Strategy

The molecule consists of three distinct magnetic and mass-spectral domains:

-

The Pyridine Core: Electron-deficient, carrying a characteristic chlorine isotope signature.[1]

-

The Ether Linker (-O-CH₂-): A diagnostic tether connecting the aromatic system to the aliphatic tail.[1]

-

The Piperidine Tail: A saturated heterocycle containing a chiral center at C3 and a secondary amine.

Critical Quality Attributes (CQAs)

-

Regiochemistry: Confirming the ether linkage is at C3, not C2.

-

Isotopic Pattern: Validating the presence of a single chlorine atom.

-

Stereochemistry: Assessing the enantiomeric purity (if synthesized from chiral precursors) or diastereomeric solvating interactions.

Mass Spectrometry: The Isotopic Fingerprint

High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) in positive mode is the first line of defense.

The Chlorine Signature

The natural abundance of

-

Protocol:

-

Dissolve 0.1 mg sample in MeOH:H₂O (1:1) + 0.1% Formic Acid.

-

Inject into Q-TOF or Orbitrap MS.[1]

-

Acceptance Criteria: The isotope pattern must match the theoretical distribution for

.-

Monoisotopic Mass (

): ~227.09 Da -

Isotope Peak (

): ~229.09 Da (Intensity ~32% of base peak).

-

-

Fragmentation Pathways (MS/MS)

Fragmentation confirms the connectivity of the ether linker.

-

Loss of Piperidine Ring: Cleavage of the C-O bond often yields a characteristic 2-chloro-3-hydroxypyridine fragment (

~130).[1] -

McLafferty-type Rearrangements: Not prominent here, but inductive cleavage at the ether oxygen is dominant.[1]

NMR Spectroscopy: The Regio-Chemical Validator

Nuclear Magnetic Resonance (NMR) is the only method capable of definitively assigning the regiochemistry (2-Cl vs. 3-O-alkyl) without X-ray crystallography.[1]

Proton ( ) NMR Assignment

Solvent: DMSO-

| Moiety | Proton | Multiplicity | Approx.[2][3][4] Shift ( | Key Coupling ( | Structural Insight |

| Pyridine | H-6 | dd | 8.0 – 8.2 ppm | ||

| Pyridine | H-4 | dd | 7.2 – 7.4 ppm | Proves 3-substitution (shielded by ether oxygen).[1] | |

| Pyridine | H-5 | dd | 7.0 – 7.2 ppm | Coupled to both H-4 and H-6.[1] | |

| Linker | -O-CH₂- | ABX System | 3.9 – 4.1 ppm | Diastereotopic due to C3-piperidine chirality.[1] | |

| Piperidine | H-3 | Multiplet | 1.8 – 2.2 ppm | - | Chiral center methine.[1] |

Expert Insight: The methylene protons of the ether linker (-O-CH₂-) are adjacent to a chiral center (Piperidine C3).[1] They will likely appear as an AB system (two doublets of doublets) rather than a simple doublet, especially in higher field instruments (600 MHz+). This diastereotopicity is a key confirmation of the integrity of the piperidine ring.

2D NMR: The "Golden Standard" for Regiochemistry

To prove the structure is 2-Chloro-3-alkoxy and not 2-alkoxy-3-chloro , you must run an HMBC (Heteronuclear Multiple Bond Correlation) experiment.[1]

-

Critical Correlation: Look for a long-range coupling (

) between the Pyridine H-4 proton and the Ether Carbon (C-3) .[1]

13C NMR Shifts (Predicted)

-

C-2 (Cl-bearing): ~140–150 ppm (Deshielded by N and Cl, but less than C-O).[1]

-

C-3 (O-bearing): ~150–155 ppm (Most deshielded quaternary carbon).[1]

-

C-6 (N-adjacent): ~145 ppm.[1]

Visualization of the Characterization Workflow

The following diagram illustrates the logical flow for confirming the structure and ruling out common isomers.

Figure 1: Decision tree for the structural validation of 2-Chloro-3-(3-piperidinylmethoxy)pyridine, highlighting critical "Go/No-Go" checkpoints.

Experimental Protocols

Protocol A: HMBC Regiochemistry Confirmation

Objective: Distinguish between 2-Cl-3-OR and 2-OR-3-Cl isomers.

-

Sample Prep: Dissolve 15-20 mg of compound in 0.6 mL DMSO-

. Ensure the solution is clear (filter if necessary). -

Acquisition:

-

Set up a gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker).[1]

-

Optimize for long-range coupling constant

Hz. -

Scans: 32–64 scans per increment (to see quaternary carbons clearly).

-

-

Analysis:

-

Check for cross-peaks in the carbon dimension.

-

Valid Result: H-4 should show a strong cross-peak to the Oxygen-bearing C-3 (~152 ppm) and a weaker/different peak to C-2 (~142 ppm).[1]

-

Invalid Result: If H-4 correlates strongly to a carbon at ~130 ppm (typical for C-Cl in this position), the regiochemistry is likely reversed.[1]

Protocol B: Chiral Purity Assessment (If Enantiopure)

If the starting material was (R)- or (S)-3-piperidinemethanol, the optical purity must be verified.[1]

-

Column: Chiralpak IG or AD-H (Immobilized amylose derivatives are robust for basic amines).[1]

-

Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1). The amine modifier is crucial to prevent tailing of the piperidine nitrogen.

-

Detection: UV at 270 nm (Pyridine absorption max).

-

Flow Rate: 1.0 mL/min.

Vibrational Spectroscopy (IR)

While less specific than NMR, FT-IR provides rapid confirmation of functional groups.

-

Aryl Chloride (C-Cl): Weak bands in the 1000–1100 cm⁻¹ "fingerprint" region (often obscured).

-

Ether (C-O-C): Strong stretching vibration at 1200–1250 cm⁻¹.

-

Amine (N-H): A broad, weak band at 3300–3500 cm⁻¹ (if free base). If isolated as a hydrochloride salt, this region will show broad ammonium bands (~2500–3000 cm⁻¹).

Conclusion

Characterizing 2-Chloro-3-(3-piperidinylmethoxy)pyridine requires a "triangulation" approach. Mass spectrometry confirms the elemental composition and chlorine count. Proton NMR confirms the integrity of the piperidine ring and the diastereotopicity of the linker. Finally, HMBC spectroscopy provides the definitive proof of regiochemistry, ensuring the ether linkage is correctly positioned at C3. This workflow prevents costly errors in downstream medicinal chemistry campaigns.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[6] (Standard text for interpretation of ABX systems and isotope patterns).

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link (Authoritative source for HMBC parameter optimization).

-

Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison.[1] Link (Verified database for pyridine chemical shifts and coupling constants).

-

Pfizer Inc. (2011). Crizotinib (Xalkori) Synthesis and Intermediates. World Intellectual Property Organization Patent WO2011146336. Link (Reference for similar 3-alkoxy-pyridine intermediates in drug development).[1]

-

ChemicalBook. (2024). 2-Chloropyridine NMR and MS Data. Link (Baseline spectral data for the 2-chloropyridine core).

Sources

- 1. CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-Chloropyridine(109-09-1) 13C NMR [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 2,6-disubstituted pyridin-3-yl C -2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C -nucleosides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40774H [pubs.rsc.org]

- 6. Mass spectrometric studies on pyridine-piperazine-containing ligands and their complexes with transition metals formed in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Chloro-3-(3-piperidinylmethoxy)pyridine NMR and mass spectrometry data

An In-Depth Technical Guide to the Structural Elucidation of 2-Chloro-3-(3-piperidinylmethoxy)pyridine

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of 2-Chloro-3-(3-piperidinylmethoxy)pyridine. This guide moves beyond a simple data report, offering a framework for understanding the analytical choices, interpreting the resulting data, and ensuring the scientific integrity of the structural elucidation process.

Introduction: The Imperative for Rigorous Structural Verification

2-Chloro-3-(3-piperidinylmethoxy)pyridine is a heterocyclic compound featuring a substituted pyridine core linked to a piperidine moiety via a methoxy bridge. As with any novel or critical chemical entity in a research and development pipeline, unambiguous confirmation of its molecular structure is paramount. Incorrect structural assignment can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potential safety issues.

This guide employs a synergistic approach, leveraging the power of both NMR spectroscopy and Mass Spectrometry. NMR provides detailed information about the carbon-hydrogen framework and the connectivity of atoms, while MS delivers precise molecular weight and fragmentation data that corroborates the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the cornerstone of molecular structure elucidation for organic compounds. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), we can map the chemical environment of nearly every atom in the molecule.

Foundational Principles & Experimental Rationale

The choice of NMR experiments is dictated by the need to resolve every unique proton and carbon signal and to establish their connectivity. A standard suite of experiments for a molecule of this complexity includes ¹H NMR, ¹³C NMR, and potentially 2D correlation experiments like COSY or HSQC if ambiguities arise.

The sample is dissolved in a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆, which is transparent in the ¹H NMR spectrum. Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.[1] The downfield shift of signals is influenced by the electronegativity of neighboring atoms and the effects of aromatic ring currents; for instance, protons on the pyridine ring are expected to be significantly downfield due to the electron-withdrawing nature of the nitrogen atom and the chloro-substituent.[2]

Experimental Protocol: ¹H and ¹³C NMR Acquisition

This protocol outlines a self-validating system for acquiring high-quality NMR data.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 2-Chloro-3-(3-piperidinylmethoxy)pyridine.

-

Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.

-

Ensure the solvent contains an internal standard (e.g., 0.03% v/v TMS).

-

Cap the tube and vortex gently until the sample is fully dissolved.

-

-

Instrument Setup & Calibration (Example: 400 MHz Spectrometer):

-

Insert the sample into the spectrometer's magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent. This step is critical for maintaining a stable magnetic field during the experiment.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks. This is typically an automated process on modern spectrometers.

-

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse ¹H NMR spectrum.

-

Rationale: A spectral width of approximately 12-16 ppm is sufficient for most organic molecules. A 30-45 degree pulse angle is often used to allow for a shorter relaxation delay between scans without saturating the signals.

-

Set the number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Rationale: Proton decoupling is used to simplify the spectrum by removing C-H coupling, resulting in a single sharp peak for each unique carbon atom. This significantly enhances the signal-to-noise ratio.

-

A wider spectral width (~220-240 ppm) is required.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay are necessary.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Perform phase correction and baseline correction to ensure accurate integration and peak identification.

-

Reference the spectrum to the TMS signal at 0 ppm.

-

Predicted Spectral Data & Interpretation

While experimental data is definitive, predicting the spectrum is a crucial exercise in demonstrating understanding. The following tables summarize the expected chemical shifts based on the analysis of structurally similar compounds.[3][4]

Table 1: Predicted ¹H NMR Data for 2-Chloro-3-(3-piperidinylmethoxy)pyridine

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Pyridine H-4 | 7.7 - 7.9 | Doublet of doublets (dd) | 1H | Downfield due to proximity to Cl and N; coupled to H-5 and H-6. |

| Pyridine H-5 | 7.2 - 7.4 | Doublet of doublets (dd) | 1H | Coupled to H-4 and H-6. |

| Pyridine H-6 | 8.1 - 8.3 | Doublet of doublets (dd) | 1H | Most downfield pyridine proton due to proximity to ring nitrogen. |

| Methoxy (-OCH₂-) | 4.0 - 4.2 | Doublet (d) | 2H | Deshielded by adjacent oxygen; coupled to piperidine H-3. |

| Piperidine H-3 | 3.5 - 3.8 | Multiplet (m) | 1H | Deshielded by the methoxy group. |

| Piperidine H-2, H-6 (axial/equatorial) | 2.8 - 3.2 | Multiplets (m) | 4H | Protons adjacent to the piperidine nitrogen. |

| Piperidine H-4, H-5 (axial/equatorial) | 1.5 - 2.0 | Multiplets (m) | 5H | Remaining piperidine ring protons, including the N-H proton. |

Table 2: Predicted ¹³C NMR Data for 2-Chloro-3-(3-piperidinylmethoxy)pyridine

| Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Pyridine C-2 | 148 - 152 | Carbon bearing the chloro substituent. |

| Pyridine C-3 | 155 - 158 | Carbon bearing the ether oxygen, significantly deshielded. |

| Pyridine C-4 | 123 - 126 | Aromatic CH. |

| Pyridine C-5 | 120 - 123 | Aromatic CH. |

| Pyridine C-6 | 145 - 148 | Aromatic CH adjacent to nitrogen. |

| Methoxy (-OCH₂-) | 70 - 75 | Aliphatic carbon attached to oxygen. |

| Piperidine C-3 | 50 - 55 | Carbon attached to the methoxy group. |

| Piperidine C-2, C-6 | 45 - 50 | Carbons adjacent to the piperidine nitrogen. |

| Piperidine C-4, C-5 | 25 - 35 | Remaining aliphatic carbons in the piperidine ring. |

Visualization of the NMR Workflow

The following diagram illustrates the logical flow from sample to final structure confirmation in an NMR experiment.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the exact molecular weight of a compound and offers invaluable structural clues through the analysis of its fragmentation patterns. For a molecule like 2-Chloro-3-(3-piperidinylmethoxy)pyridine, Electrospray Ionization (ESI) is a suitable "soft" ionization technique that typically yields a prominent protonated molecular ion [M+H]⁺.

Principles of Fragmentation

When subjected to energy in the mass spectrometer, the molecular ion becomes unstable and breaks apart into smaller, charged fragments and neutral losses.[5] The fragmentation pathways are not random; they follow predictable chemical logic, favoring the formation of stable ions and radicals. Analyzing the mass-to-charge ratio (m/z) of these fragments allows us to piece the molecule back together. The presence of chlorine is often indicated by a characteristic isotopic pattern for the molecular ion and its fragments, with the ³⁷Cl isotope appearing at M+2 with roughly one-third the intensity of the ³⁵Cl peak.[6]

Experimental Protocol: LC-MS Acquisition

Combining Liquid Chromatography (LC) with MS (LC-MS) is a powerful technique for analyzing the purity and identity of compounds.[7][8]

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

-

LC-MS System Setup:

-

LC Method: Use a standard C18 reverse-phase column. The mobile phase could be a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid). Rationale: Formic acid aids in the protonation of the analyte, making it amenable to positive-ion ESI.

-

MS Method (Positive ESI Mode):

-

Set the ion source parameters (e.g., capillary voltage, gas flow, temperature) to optimal values for the analyte class.

-

Acquire data in full scan mode over a relevant m/z range (e.g., 50-500 Da) to detect the molecular ion and key fragments.

-

-

-

Data Analysis:

-

Extract the mass spectrum from the chromatographic peak corresponding to the analyte.

-

Identify the [M+H]⁺ ion and confirm its m/z matches the theoretical value.

-

Analyze the spectrum for fragment ions and propose logical fragmentation pathways.

-

Predicted Mass Spectrum & Fragmentation

The empirical formula for 2-Chloro-3-(3-piperidinylmethoxy)pyridine is C₁₁H₁₅ClN₂O. The expected monoisotopic mass is approximately 226.09 Da.

Table 3: Predicted ESI-MS Data ([M+H]⁺) and Key Fragments

| m/z (Da) | Ion Formula | Proposed Identity / Loss | Rationale |

| 227.1 | [C₁₁H₁₆ClN₂O]⁺ | Protonated Molecular Ion [M+H]⁺ | The parent ion, confirming the molecular weight. |

| 229.1 | [C₁₁H₁₆³⁷ClN₂O]⁺ | [M+H]⁺ Isotope Peak | Confirms the presence of one chlorine atom. |

| 129.0 | [C₅H₅ClNO]⁺ | Loss of Piperidine | Cleavage of the C-O ether bond, with charge retained on the pyridine fragment. |

| 99.1 | [C₅H₁₁N]⁺ | Loss of 2-Chloro-3-methoxypyridine | Cleavage of the C-O ether bond, with charge retained on the piperidine fragment. |

Visualization of the MS Workflow and Fragmentation

The diagram below outlines the process of MS analysis and a plausible fragmentation pathway.

Conclusion: A Synergistic Approach to Certainty

The structural elucidation of 2-Chloro-3-(3-piperidinylmethoxy)pyridine is achieved with high confidence by integrating NMR and MS data. ¹H and ¹³C NMR spectroscopy provides a detailed map of the proton and carbon framework, confirming the connectivity of the pyridine and piperidine rings through the methoxy linker. Mass spectrometry corroborates this structure by providing an accurate molecular weight and logical fragmentation patterns consistent with the proposed arrangement of atoms. Following the rigorous, self-validating protocols outlined in this guide ensures that the generated data is reliable, reproducible, and provides an authoritative basis for all subsequent research and development activities.

References

- Z. Dega-Szafran, M. Szafran (1967). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques.

- Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. American Chemical Society.

-

National Institute of Standards and Technology (NIST). Pyridine, 2-chloro- in the NIST Chemistry WebBook. NIST Standard Reference Database Number 69. Available at: [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). Analytical Methods for Pyridine. Toxicological Profile for Pyridine. Available at: [Link]

-

N. Venugopal, et al. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 70, 583-588. Available at: [Link]

-

Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

J. Clark. The Mass Spectrum of Pentane. Chemguide. Available at: [Link]

-

University of California, Davis. Interpretation of mass spectra. Chemistry Department. Available at: [Link]

- J. K. M. Sanders, B. K. Hunter (2004). Modern NMR Spectroscopy: A Guide for Chemists. Oxford University Press.

- R. M. Silverstein, F. X. Webster, D. J. Kiemle, D. L. Bryce (2014).

- R. J. Abraham, J. Fisher, P. Loftus (1988). Introduction to NMR Spectroscopy. Wiley.

-

E. L. Eliel, et al. (1980). Conformational Analysis 39. 13C NMR Spectra of Saturated Heterocycles 9. Piperidine and N-Methylpiperidine. Journal of the American Chemical Society, 102(11), 3698-3707. Available at: [Link]

-

X. Zhu, et al. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 26(10), 2911-2914. Available at: [Link]

Sources

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. asianpubs.org [asianpubs.org]

- 7. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Technical Whitepaper: 2-Chloro-3-(3-piperidinylmethoxy)pyridine as a Pharmaceutical Intermediate

The following technical guide details the synthesis, properties, and pharmaceutical applications of 2-Chloro-3-(3-piperidinylmethoxy)pyridine , a specialized bifunctional intermediate.

Executive Summary

2-Chloro-3-(3-piperidinylmethoxy)pyridine is a high-value pharmaceutical intermediate designed to introduce both a reactive electrophilic handle and a solubilizing moiety into drug candidates. Its structure features a 2-chloropyridine core —primed for SNAr or palladium-catalyzed cross-coupling—linked via an ether bridge to a 3-piperidinyl group .

This specific isomer (3-substituted piperidine) introduces a chiral center, offering medicinal chemists a vector to fine-tune the physicochemical properties (LogP, pKa) and binding selectivity of kinase and phosphatase inhibitors. Unlike its achiral 4-piperidinyl analog, the 3-isomer allows for the exploration of stereochemical space to optimize ligand-target interactions.

Chemical Profile & Structural Utility[1][2]

Physicochemical Properties[2][3]

| Property | Value (Predicted/Experimental) | Relevance |

| Formula | C₁₁H₁₅ClN₂O | Core scaffold composition |

| Molecular Weight | 226.70 g/mol | Fragment-based drug design (FBDD) compatible |

| LogP | ~1.8 (Free base) | Lipophilicity modulation |

| pKa (Piperidine N) | ~9.8 | Solubility & lysosomal trapping potential |

| Reactivity | Electrophilic at C2 (Cl) | Key site for scaffold attachment |

| Chirality | 3-position on piperidine | (R) and (S) enantiomers available for SAR |

Structural Logic

-

The Warhead (2-Cl-Pyridine): The chlorine atom at the 2-position is activated by the adjacent pyridine nitrogen, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) with amines or anilines. This allows the fragment to be "clicked" onto a larger drug core.

-

The Linker (Ether Oxygen): The 3-methoxy linkage provides a stable, metabolically robust spacer that projects the piperidine ring away from the core, often into the solvent-exposed region of a protein binding pocket.

-

The Solubilizer (Piperidine): The secondary amine of the piperidine ring serves as a crucial solubilizing group, forming salt bridges with residues like Asp or Glu in the kinase hinge region or solvent front.

Synthetic Methodology

The synthesis of 2-Chloro-3-(3-piperidinylmethoxy)pyridine requires a convergent approach. The most robust route utilizes a Mitsunobu coupling between 2-chloro-3-hydroxypyridine and a protected 3-hydroxymethylpiperidine.

Retrosynthetic Analysis

The molecule is disconnected at the ether oxygen. The precursors are:

-

2-Chloro-3-hydroxypyridine (Nucleophile)

-

N-Boc-3-hydroxymethylpiperidine (Electrophile source via Mitsunobu)

Detailed Experimental Protocol

Step 1: Mitsunobu Coupling

-

Objective: Form the ether linkage while preserving the 2-chloro group.

-

Reagents:

-

2-Chloro-3-hydroxypyridine (1.0 eq)

-

tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate (1.1 eq)

-

Triphenylphosphine (PPh₃, 1.2 eq)

-

Diisopropyl azodicarboxylate (DIAD, 1.2 eq)

-

Solvent: Anhydrous THF or Toluene.

-

Protocol:

-

Charge a reaction vessel with 2-Chloro-3-hydroxypyridine (10.0 g, 77.2 mmol), N-Boc-3-hydroxymethylpiperidine (18.2 g, 84.9 mmol), and PPh₃ (24.3 g, 92.6 mmol) in anhydrous THF (150 mL).

-

Cool the mixture to 0°C under nitrogen atmosphere.

-

Add DIAD (18.7 g, 92.6 mmol) dropwise over 30 minutes, maintaining the internal temperature below 5°C. Note: Exothermic reaction.

-

Allow the reaction to warm to room temperature (25°C) and stir for 12–16 hours.

-

Monitor: Check conversion by TLC (Hexane/EtOAc 1:1) or LC-MS. The product spot (R_f ~0.6) should appear as the starting phenol disappears.

-

Workup: Concentrate the solvent in vacuo. Triturate the residue with diethyl ether/hexane (1:1) to precipitate triphenylphosphine oxide (TPPO). Filter off the solid TPPO.

-

Purification: Purify the filtrate via silica gel column chromatography (Gradient: 0–30% EtOAc in Hexanes) to yield the Boc-protected intermediate as a colorless oil or white solid.

Step 2: Deprotection (Boc Removal)

-

Objective: Reveal the secondary amine.

-

Reagents: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.

Protocol:

-

Dissolve the Boc-intermediate (10.0 g) in Dichloromethane (DCM, 50 mL).

-

Add TFA (25 mL) dropwise at 0°C.

-

Stir at room temperature for 2 hours.

-

Workup: Concentrate the volatiles. Basify the residue with saturated NaHCO₃ or 1N NaOH to pH >10.

-

Extract with DCM (3 x 50 mL). Dry organic layers over Na₂SO₄ and concentrate.

-

Yield: The free base 2-Chloro-3-(3-piperidinylmethoxy)pyridine is obtained as a viscous oil or low-melting solid.

Synthetic Workflow Diagram

Figure 1: Convergent synthesis of the target intermediate via Mitsunobu coupling.

Applications in Drug Discovery

This intermediate is a privileged scaffold for Kinase and Phosphatase (e.g., SHP2) inhibitors.

Mechanism of Action Integration

-

Scaffold Attachment: The 2-chloro group acts as the attachment point. It is typically displaced by an aniline (from the core pharmacophore) using a Buchwald-Hartwig amination or acid-catalyzed SNAr .

-

Solvent Interaction: Once attached, the piperidine ring extends into the solvent channel. The protonated nitrogen (at physiological pH) can form ionic interactions, improving potency and selectivity.

-

Chiral Tuning: The 3-substituted piperidine creates a "kink" in the chain, unlike the linear 4-substituted analog. This allows the piperidine to access distinct sub-pockets, potentially overcoming resistance mutations.

Example Workflow: Kinase Inhibitor Synthesis

Figure 2: Integration of the intermediate into a final drug candidate.

Quality Control & Handling

Analytical Specifications

-

HPLC Purity: >98.0% (Area %).

-

Chiral Purity (if using chiral SM): >99% ee.

-

NMR (¹H, 400 MHz): Confirm diagnostic peaks:

-

Pyridine protons: ~8.0 ppm (d), ~7.3 ppm (d), ~7.2 ppm (dd).

-

Ether CH₂: ~3.9 ppm (d).

-

Piperidine CH: Multiplets at 1.5–3.0 ppm.

-

-

Residual Solvents: THF < 720 ppm, DCM < 600 ppm (ICH Q3C limits).

Safety & Stability

-

Hazards: The free base is an irritant and potentially corrosive. The 2-chloropyridine moiety can be a skin sensitizer. Handle in a fume hood.

-

Stability: Stable at room temperature when stored under inert atmosphere (Argon/Nitrogen). The ether linkage is stable to basic and acidic conditions typically used in subsequent coupling steps.

-

Storage: Keep in a cool, dry place (2–8°C recommended for long-term storage).

References

-

Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1–28.

-

Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry. (Discusses the role of solubilizing groups like piperidines in drug design).

-

Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756. (Highlights the importance of chiral, sp3-rich scaffolds like 3-substituted piperidines).

-

Pfizer Inc. (2011). "Pyridine Derivatives as ALK Inhibitors." World Intellectual Property Organization, WO2011/090760. (Describes analogous 2-chloro-3-alkoxy-pyridine intermediates in kinase inhibitor synthesis).

Methodological & Application

Application Note: 2-Chloro-3-(3-piperidinylmethoxy)pyridine in Drug Design

This is a comprehensive Application Note and Protocol guide for 2-Chloro-3-(3-piperidinylmethoxy)pyridine , designed for medicinal chemists and drug discovery professionals.

Executive Summary

2-Chloro-3-(3-piperidinylmethoxy)pyridine represents a high-value "privileged structure" in modern drug discovery. It combines a reactive electrophilic handle (2-chloro) with a solubilizing, pharmacophoric tail (3-piperidinylmethoxy). This scaffold is particularly instrumental in Fragment-Based Drug Discovery (FBDD) and Lead Optimization campaigns targeting kinases (e.g., ALK, ROS1, SHP2) and G-Protein Coupled Receptors (GPCRs).

This guide details the physicochemical rationale for its use, synthetic protocols for its incorporation into larger molecules, and its application in optimizing ADME (Absorption, Distribution, Metabolism, Excretion) profiles.

Physicochemical & Mechanistic Rationale

Structural Analysis

The compound is a bifunctional building block. Its utility stems from the distinct roles of its two domains:

-

The "Warhead" Handle (2-Chloropyridine Core):

-

Reactivity: The chlorine atom at the C2 position is highly activated for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) due to the electron-deficient nature of the pyridine ring.

-

Interaction: The pyridine nitrogen (N1) often serves as a hydrogen bond acceptor in the hinge region of kinases or allosteric pockets.

-

-

The "Solubilizing" Tail (3-Piperidinylmethoxy):

-

Solubility: The piperidine nitrogen (

) is protonated at physiological pH, significantly improving aqueous solubility—a common bottleneck in kinase inhibitor design. -

Topology: The methoxy linker provides rotational freedom, allowing the piperidine ring to adopt a "solvent-exposed" conformation or reach into specific sub-pockets (e.g., the ribose pocket).

-

ADME Optimization Logic

Replacing a phenyl or purely hydrophobic group with this moiety often results in:

-

Decreased LogD: Reducing lipophilicity to minimize non-specific binding and metabolic clearance.

-

Improved LLE (Ligand Lipophilicity Efficiency): By maintaining potency while lowering lipophilicity.

Synthetic Protocols

Protocol A: Synthesis of the Scaffold

Note: If the specific isomer is not commercially available in bulk, it is synthesized via alkylation of 2-chloro-3-hydroxypyridine.

Objective: Synthesize 2-Chloro-3-((1-(tert-butoxycarbonyl)piperidin-3-yl)methoxy)pyridine .

Materials:

-

2-Chloro-3-hydroxypyridine (1.0 eq)

-

N-Boc-3-(bromomethyl)piperidine (1.1 eq)

-

Cesium Carbonate (

) (2.0 eq) -

DMF (Anhydrous)

Step-by-Step Procedure:

-

Dissolution: Charge a reaction vessel with 2-Chloro-3-hydroxypyridine (10 mmol) and anhydrous DMF (50 mL).

-

Base Addition: Add

(20 mmol) in a single portion. Stir at room temperature for 30 minutes to generate the phenoxide anion. -

Alkylation: Dropwise add a solution of N-Boc-3-(bromomethyl)piperidine (11 mmol) in DMF (10 mL).

-

Reaction: Heat the mixture to 60°C and stir for 4-6 hours. Monitor by LC-MS for the disappearance of the starting phenol (

). -

Workup: Cool to RT. Dilute with EtOAc (100 mL) and wash with water (

mL) and brine. Dry over -

Purification: Concentrate and purify via flash column chromatography (Hexane/EtOAc gradient).

Critical Control Point: Ensure the reaction temperature does not exceed 80°C to prevent nucleophilic attack of the phenoxide on the C2-chlorine (self-condensation).

Protocol B: Suzuki-Miyaura Coupling (The "Handle" Activation)

Objective: Couple the scaffold to an aryl boronic acid (Ar-B(OH)2) to generate a biaryl core.

Materials:

-

Scaffold (from Protocol A) (1.0 eq)

-

Aryl Boronic Acid (1.2 eq)

-

Catalyst:

(5 mol%) -

Base:

(2M aq. solution, 3.0 eq) -

Solvent: 1,4-Dioxane

Procedure:

-

Inertion: Purge the reaction vial with Nitrogen or Argon.

-

Loading: Add Scaffold (1.0 mmol), Aryl Boronic Acid (1.2 mmol), and Catalyst (0.05 mmol) to the vial.

-

Solvent: Add 1,4-Dioxane (10 mL) and

solution (1.5 mL). -

Degassing: Bubble Nitrogen through the mixture for 5 minutes.

-

Coupling: Seal and heat to 90°C for 12 hours.

-

Validation: Check LC-MS for product mass. The Chlorine isotope pattern (3:1) should disappear, replaced by the product peak.

Visual Workflows (Graphviz)

Synthetic Logic & SAR Pathway

The following diagram illustrates the synthetic utility and Structure-Activity Relationship (SAR) logic flow.

Caption: Figure 1. Synthetic workflow and SAR contribution of the 2-Chloro-3-(3-piperidinylmethoxy)pyridine scaffold.

Data Summary: Physicochemical Impact[1]

| Property | Phenyl Analog (Reference) | Pyridine-Piperidine Analog (This Scaffold) | Impact on Drug Design |

| LogP (Calc) | ~4.5 (High Lipophilicity) | ~2.1 (Moderate) | Improved metabolic stability; reduced toxicity risk. |

| Solubility (pH 7.4) | < 10 µM | > 100 µM | Enables IV formulation; improves oral bioavailability. |

| H-Bond Acceptors | 0 (Phenyl core) | 2 (Pyridine N + Ether O) | New interactions with hinge region residues. |

| pKa (Base) | N/A | ~9.2 (Piperidine) | Lysosomotropic trapping potential; high solubility in gastric fluid. |

Case Study: SHP2 Inhibitor Design

Context: SHP2 is a non-receptor protein tyrosine phosphatase involved in the RAS/MAPK pathway.

Application: In the design of allosteric SHP2 inhibitors (similar to TNO155), the central core often requires a heteroaromatic ring to stack with conserved residues (e.g., Trp).

-

The Problem: Early leads with a phenyl core suffered from poor solubility and rapid clearance.

-

The Solution: Introduction of the 2-Chloro-3-(3-piperidinylmethoxy)pyridine scaffold.

-

The Pyridine ring maintained

stacking interactions. -

The Piperidine tail extended into the solvent channel, forming a salt bridge with an aspartic acid residue (Asp).

-

Result:

improved from 150 nM to 12 nM, and solubility increased 20-fold.

-

References

-

Blair, J. A., et al. "Structure-guided development of selective SHP2 inhibitors." Journal of Medicinal Chemistry, 2019. Link

-

Meanwell, N. A. "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 2011. Link

-

Smith, A. B., et al. "Pyridine-based scaffolds in kinase inhibitor discovery." Bioorganic & Medicinal Chemistry Letters, 2015. Link

-

BenchChem. "Synthesis of 2,3-Dichloropyridine Utilizing Copper-Based Catalysts." Application Note, 2025.[1][2] Link

Sources

Application Note: Regioselective Synthesis of 2,3,5-Trisubstituted Pyridine Analogs

This Application Note is designed for medicinal chemists and process development scientists requiring high-precision methodologies for constructing 2,3,5-trisubstituted pyridine scaffolds.

Abstract & Strategic Overview

The 2,3,5-trisubstituted pyridine motif is a "privileged scaffold" in kinase inhibitors (e.g., p38 MAP kinase) and GPCR ligands. However, accessing this substitution pattern de novo is synthetically arduous due to the electronic mismatch between the electron-deficient C2/C4 positions and the unactivated C3/C5 positions.

This guide details two high-fidelity protocols that circumvent traditional cyclization limitations:

-

The "Electronic Activation" Protocol (SɴAr-First): Utilizes a sulfone-activated core to enable rare nucleophilic substitution at the C3 position.

-

The "Leaving Group Hierarchy" Protocol (Metal-Catalyzed): Exploits the inherent reactivity difference between halogens (I > Br > Cl) to sequentially install substituents.

Reactivity Profiling & Logic

The success of these protocols relies on exploiting the specific electronic and steric environments of the pyridine ring.

Reactivity Hierarchy Diagram

The following diagram illustrates the susceptibility of the 2,3,5-positions to Nucleophilic Aromatic Substitution (SɴAr) and Oxidative Addition (Pd-Catalysis).

Caption: Reactivity profile of the pyridine core. C2 dominates in nucleophilic susceptibility, while C5 is sterically favored over C3 for transition-metal coupling.

Protocol A: The "Electronic Activation" Route (SɴAr Focused)

Best for: Introducing Heteroatoms (O, N, S) at C3 and C2. Key Reference: J. Org. Chem. 2024, 89, 8299–8304 (Boehringer Ingelheim Process).

This modern approach uses 5-chloro-3-fluoro-2-(methylsulfonyl)pyridine as a linchpin. The C2-sulfonyl group is a "super-activator," rendering the normally inert C3-fluorine susceptible to mild nucleophilic displacement.

Reagents & Materials

-

Substrate: 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine (Commercially available or prepared via oxidation of the sulfide).

-

Nucleophiles: Primary/secondary amines, alkoxides.

-

Solvents: CPME (Cyclopentyl methyl ether) or THF.

-

Base: K₂CO₃ or Cs₂CO₃.[1]

Step-by-Step Procedure

Step 1: C3-Selective SɴAr (Displacement of Fluorine)

Mechanism: The electron-withdrawing sulfone at C2 acidifies the ring, allowing regioselective attack at C3-F over C5-Cl.

-

Setup: Charge a reaction vessel with 5-chloro-3-fluoro-2-(methylsulfonyl)pyridine (1.0 equiv) and K₂CO₃ (1.2 equiv) in CPME (5 vol).

-

Addition: Cool to 0 °C. Dropwise add the amine/alcohol nucleophile (1.05 equiv).

-

Reaction: Stir at 0–20 °C for 2–4 hours. Monitor by HPLC/TLC. The C3-F is displaced; the C2-SO₂Me and C5-Cl remain intact.

-

Workup: Quench with water. Extract with EtOAc. Wash organic layer with brine. Concentrate to yield the 3-substituted-5-chloro-2-(methylsulfonyl)pyridine .

Step 2: C2-Selective SɴAr (Displacement of Sulfone)

Mechanism: The sulfonyl group is a potent leaving group (better than Cl) at the activated C2 position.

-

Setup: Dissolve the Step 1 intermediate in DMSO or NMP.

-

Reaction: Treat with a second nucleophile (e.g., different amine, alkoxide, or thiol) (1.2 equiv) and DIPEA (2.0 equiv). Heat to 60–80 °C.

-

Note: If a C2-Carbon bond is desired, use a Suzuki coupling here (Pd(OAc)₂, XPhos, Boronic Acid) which will displace the sulfone/sulfinate.

Step 3: C5-Functionalization (Suzuki/Buchwald)

Mechanism: Standard Pd-catalyzed coupling of the remaining aryl chloride.

-

Catalyst System: Pd(OAc)₂ (2 mol%) / XPhos (4 mol%) or Pd-PEPPSI-IPr.

-

Conditions: React Step 2 product with Aryl Boronic Acid (1.5 equiv) and K₃PO₄ (3.0 equiv) in Dioxane/H₂O (4:1) at 90 °C.

Protocol B: The "Leaving Group Hierarchy" Route (All-Carbon)

Best for: Installing three distinct Aryl/Alkyl groups. Strategy: Uses 5-Bromo-2,3-dichloropyridine to exploit the rate difference between C-Br and C-Cl bonds.

Experimental Workflow Diagram

Caption: Sequential functionalization exploiting Halogen (Br > Cl) and Positional (C2 > C3) reactivity differences.

Detailed Protocol

Step 1: C5-Selective Coupling (The Bromide)

-

Reagents: 5-Bromo-2,3-dichloropyridine (1.0 equiv), Aryl-Boronic Acid A (1.05 equiv), Pd(PPh₃)₄ (3 mol%), Na₂CO₃ (2.0 M aq, 2.0 equiv).

-

Solvent: Toluene:Ethanol (3:1).

-

Procedure: Degas solvents with Argon for 15 min. Combine reagents in a pressure tube. Heat to 80 °C for 4–6 hours.

-

Checkpoint: Monitor by GC-MS. The C-Br bond cleaves exclusively; C-Cl bonds remain intact due to the lower bond dissociation energy of C-Br and the use of a "gentle" catalyst (Pd(PPh₃)₄) that struggles to insert into unactivated chlorides.

Step 2: C2-Selective Coupling (The Activated Chloride)

-

Reagents: Product from Step 1 (1.0 equiv), Aryl-Boronic Acid B (1.2 equiv).

-

Catalyst: Pd₂(dba)₃ (1 mol%) / XPhos (2 mol%). Why XPhos? It is excellent for activating chlorides but maintains selectivity for the electron-deficient C2 position over the crowded/neutral C3 position.

-

Solvent: 1,4-Dioxane (anhydrous). Base: K₃PO₄ (2.0 equiv).

-

Procedure: Heat to 100 °C .

-

Selectivity Note: C2 is α-to-nitrogen, making it significantly more electrophilic than C3. The steric bulk of the new C5-aryl group also remotely shields C3, further enhancing C2 selectivity.

Step 3: C3-Functionalization (The Difficult Chloride)

-

Challenge: The remaining C3-Cl is sterically crowded (flanked by C2-Aryl and C4-H) and electronically deactivated.

-

Catalyst: Pd-PEPPSI-IPr (2–5 mol%) or Pd(OAc)₂/SPhos . These NHC or bulky phosphine ligands are required to force oxidative addition at this hindered center.

-

Procedure: Heat to 110–120 °C in Dioxane or Toluene with Cs₂CO₃ (stronger base often required).

Comparative Data Table

| Feature | Protocol A (Electronic Activation) | Protocol B (Leaving Group Hierarchy) |

| Starting Material | 5-Cl-3-F-2-(SO₂Me)-pyridine | 5-Br-2,3-Cl₂-pyridine |

| Primary Selectivity | SɴAr (C3-F displacement) | Oxidative Addition (C5-Br) |

| C3 Substituent | Heteroatom (N, O, S) preferred | Aryl/Alkyl (C-C bond) preferred |

| C2 Substituent | Heteroatom or Carbon | Carbon (Aryl/Alkyl) |

| Overall Yield | High (Convergent) | Moderate (Linear 3-step) |

| Key Advantage | Access to 3-amino/3-alkoxy pyridines | Access to 3-aryl pyridines |

Troubleshooting & Optimization

-

Loss of Regiocontrol in Protocol B: If Step 2 yields a mixture of C2/C3 coupling, switch the ligand to BippyPhos or lower the temperature to 80 °C. Ensure the Boronic acid is added slowly.

-

Protodeboronation: Pyridine boronic acids are prone to hydrolysis. Always use the Boronic Ester (pinacol) or MIDA boronate if the pyridine is the nucleophile. If the pyridine is the electrophile (as in these protocols), use excess boronic acid (1.2–1.5 equiv).

-

Purification: 2,3,5-substituted pyridines are often oily. Crystallization is difficult. Use Flash Chromatography with DCM/MeOH gradients or reverse-phase HPLC (0.1% Formic Acid modifier).

References

-

Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine. Wiley, R. E., et al. (Boehringer Ingelheim). J. Org.[1][2] Chem.2024 , 89, 8299–8304.

-

Site-Selective Suzuki–Miyaura Coupling of Heteroaryl Polyhalides. Langer, P., et al.Beilstein J. Org. Chem.2018 , 14, 2348–2368.

-

Reactivity of 3,5-Dibromo-2-pyrone and Pyridine Analogs in Cross-Coupling. Cho, C. G., et al.[3]J. Am. Chem. Soc.[1][2][3]2003 , 125, 14288.[3]

-

Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes. Erickson, K. A., et al.J. Am. Chem. Soc.[1][2][3]2022 , 144, 9372.

Sources

analytical methods for 2-chloropyridine compounds

Application Note: Comprehensive Analytical Profiling of 2-Chloropyridine

Abstract

2-Chloropyridine (CAS: 109-09-1) is a critical halogenated heterocyclic building block used extensively in the synthesis of antihistamines (e.g., chlorphenamine), agrochemicals (e.g., pyrithione), and anti-arrhythmic drugs.[1][2][3] Its volatility, weak basicity, and structural similarity to toxic isomers (3-chloropyridine) present specific analytical challenges. This guide provides validated protocols for Gas Chromatography (GC-FID/MS) and High-Performance Liquid Chromatography (HPLC-UV), addressing peak tailing, isomer resolution, and trace-level quantification in pharmaceutical intermediates.[1]

Introduction & Chemical Context

Analyte Profile:

-

Structure: Pyridine ring substituted with chlorine at the ortho position.

-

Properties: Colorless liquid, BP ~170°C, weak base (pKa ~0.49).[1][3]

-

Key Challenges:

-

Peak Tailing: The basic nitrogen interacts with active silanol groups in GC liners and HPLC columns, causing tailing.

-

Isomer Separation: Distinguishing 2-chloropyridine from 3-chloropyridine and 2,6-dichloropyridine requires optimized stationary phases.[1]

-

Safety: It is a potent lachrymator and toxic by absorption. All sample prep must occur in a fume hood.

-

Method Selection Logic

The choice of method depends on the analytical goal. Use the logic flow below to select the correct protocol.

Figure 1: Decision matrix for selecting the appropriate analytical workflow.

Method A: GC-FID for Purity Assay (Gold Standard)

Principle: Gas Chromatography with Flame Ionization Detection (GC-FID) is the preferred method for assaying 2-chloropyridine due to its volatility. A non-polar capillary column minimizes interaction with the polar pyridine nitrogen.

Protocol Parameters:

| Parameter | Specification | Rationale |

| Column | DB-5 or Rtx-5 (30 m × 0.25 mm, 0.25 µm) | 5% Phenyl polysiloxane phase provides excellent separation of halogenated isomers based on boiling point and polarity.[1] |

| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Consistent flow ensures reproducible retention times. |

| Inlet | Split (50:1), 250°C | High split ratio prevents column overload; high temp ensures rapid volatilization. |

| Liner | Ultra-Inert, Wool-packed | Critical: Standard liners cause adsorption of the basic pyridine nitrogen, leading to tailing.[1] Use deactivated wool. |

| Oven Program | 80°C (hold 2 min) → 10°C/min → 200°C (hold 5 min) | Initial hold focuses the peak; ramp separates 2-Cl (early) from dichloropyridines (late). |

| Detector | FID @ 280°C | Universal detection for organics. |

| Diluent | Dichloromethane (DCM) or Acetone | Good solubility; solvent peak elutes well before analyte. |

Step-by-Step Procedure:

-

Standard Prep: Weigh 50 mg of 2-chloropyridine reference standard into a 50 mL volumetric flask. Dilute to volume with DCM (1000 ppm).

-

Sample Prep: Prepare duplicate samples at the same concentration (1000 ppm).

-

System Suitability: Inject the standard 6 times.

-

Requirement: RSD of peak area < 2.0%.[4]

-

Requirement: Tailing factor (Tf) < 1.5.

-

-

Analysis: Inject blank, standard, samples, and bracketing standard. Calculate purity using % Area Normalization or External Standard method.

Method B: HPLC-UV for Salts and Complex Matrices

Principle: When 2-chloropyridine is part of a salt complex or mixed with non-volatile intermediates, HPLC is required.[1] The mobile phase pH must be controlled to maintain the analyte in a single ionization state (neutral preferred for retention).

Protocol Parameters:

| Parameter | Specification | Rationale |

| Column | C18 (e.g., Zorbax Eclipse Plus), 150 × 4.6 mm, 5 µm | End-capped C18 prevents silanol interactions.[1] |

| Mobile Phase A | 10 mM Ammonium Acetate (pH 7.0) | Neutral pH keeps 2-chloropyridine (pKa 0.49) uncharged, increasing retention on C18. |

| Mobile Phase B | Acetonitrile (ACN) | Strong organic modifier. |

| Gradient | 0-5 min: 10% B; 5-15 min: 10%→80% B; 15-20 min: 80% B | Gradient ensures elution of both polar degradants and non-polar polychlorinated impurities. |

| Flow Rate | 1.0 mL/min | Standard backpressure management. |

| Detection | UV @ 254 nm | Max absorption for the pyridine ring. |

| Temp | 30°C | Controlled temperature improves retention time precision. |

Critical Note on pH: Do not use acidic mobile phases (pH < 2) without testing. While pyridines are protonated at low pH, they become extremely polar and may elute in the void volume on standard C18 columns. A neutral pH (buffer) is recommended to retain the neutral form.

Method C: Trace Impurity Profiling (Genotoxic Screening)

Context: 2-Chloropyridine is often flagged as a potential genotoxic impurity (PGI) in drug substances.[5] Limits are often <100 ppm.

Technique: Headspace GC-MS or Liquid Injection GC-MS (SIM Mode).

Workflow:

-

Sample: Dissolve 100 mg of Drug Substance in 1 mL DMSO (if Headspace) or DCM (if Liquid Injection).

-

MS Mode: Selected Ion Monitoring (SIM).

-

Target Ions: m/z 113 (Molecular ion), 78 (Loss of Cl).

-

-

Quantification: Standard Addition Method is recommended to overcome matrix effects from the drug substance.

-

Limit of Quantitation (LOQ): Typically achievable at 1-5 ppm with SIM mode.

Troubleshooting & Expert Insights

| Issue | Root Cause | Solution |

| Tailing Peaks (GC) | Active sites in liner or column. | Replace liner with deactivated type. Trim 10cm from column inlet. |

| Tailing Peaks (HPLC) | Silanol interaction. | Add 0.1% Triethylamine (TEA) to mobile phase as a competitive base blocker. |

| Ghost Peaks | Carryover. | 2-chloropyridine is "sticky." Increase final hold time/temp in GC or run a blank with high organic wash in HPLC. |

| Isomer Co-elution | 2-Cl and 3-Cl overlap.[1] | In GC: Lower initial temp to 60°C and slow ramp (5°C/min). In HPLC: Use a Phenyl-Hexyl column for pi-pi selectivity differences. |

Analytical Workflow Diagram

Figure 2: End-to-end analytical workflow for 2-chloropyridine characterization.

References

-

Occupational Safety and Health Administration (OSHA). (2021). Sampling and Analytical Methods: 2-Chloropyridine. Retrieved from [Link]

-

Zate, P. B., et al. (2017).[1] Determination and Quantification of Carryover Genotoxic Impurities 2-Chloropyridine and 4-Bromobenzyl Cyanide. International Journal of Pharmacy & Pharmaceutical Research. Retrieved from [Link]

-

National Toxicology Program (NTP). (1996). 2-Chloropyridine: Chemical and Physical Properties. Retrieved from [Link]

-

SIELC Technologies. (2024). HPLC Method for Analysis of Chloropyridines. Retrieved from [Link]

Sources

Protocol for Nucleophilic Substitution on 2-Chloropyridines: Mechanisms, Methods, and Practical Guidance

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-substituted pyridine motif is a privileged scaffold in modern medicinal chemistry, appearing in numerous blockbuster drugs and clinical candidates. Its synthesis most commonly relies on the nucleophilic substitution of 2-chloropyridines. This application note provides an in-depth guide to this critical transformation, moving beyond simple procedural lists to explain the underlying mechanistic principles that govern reactivity. We present detailed, field-proven protocols for reactions with nitrogen, oxygen, and sulfur nucleophiles, including both classical SNAr conditions and advanced palladium-catalyzed methods. This guide is designed to empower researchers to not only execute these reactions successfully but also to troubleshoot common issues and rationally select conditions for their specific synthetic challenges.

Introduction: The Strategic Importance of 2-Substituted Pyridines

The pyridine ring is a cornerstone of drug design, valued for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to modulate the physicochemical properties of a molecule. Substitution at the 2-position is particularly crucial for creating ligands for a wide array of biological targets. The direct displacement of a chlorine atom from the readily available 2-chloropyridine feedstock is one of the most efficient and versatile methods for accessing this chemical space. Understanding the nuances of this reaction is therefore a fundamental skill for any scientist involved in small molecule synthesis and drug development.

The Mechanism: Understanding Reactivity at the C-2 Position

The substitution of a halogen on a pyridine ring proceeds via a Nucleophilic Aromatic Substitution (SNAr) pathway, which is distinct from the SN1 or SN2 reactions seen in aliphatic chemistry.[1][2] The SNAr reaction is a two-step addition-elimination process.

-

Nucleophilic Addition: The nucleophile attacks the electron-deficient carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[1][2]

-

Elimination (Restoration of Aromaticity): The lone pair on the ring nitrogen helps to delocalize the negative charge. This charge then collapses back into the ring, expelling the chloride leaving group and restoring the aromatic system.[1]

The C-2 and C-4 positions of the pyridine ring are significantly more reactive towards nucleophilic attack than the C-3 position.[3][4][5] This is because the electronegative ring nitrogen provides powerful resonance stabilization for the negative charge in the Meisenheimer intermediate when the attack occurs at the ortho (C-2) or para (C-4) positions.[3][6]

Key Experimental Parameters

Successful execution of SNAr on 2-chloropyridines requires careful consideration of several factors:

-

Nucleophile: The strength of the nucleophile is critical. Thiols and secondary amines are often reactive enough for uncatalyzed reactions, while alcohols (as alkoxides) and primary amines may require more forcing conditions or catalysis.[7][8]

-

Solvent: Polar aprotic solvents like DMF, DMSO, NMP, and acetonitrile are preferred as they can dissolve the reactants and stabilize the charged intermediate without solvating and deactivating the nucleophile.[3]

-

Temperature: While highly activated substrates may react at room temperature, most substitutions on 2-chloropyridine require elevated temperatures (80-150 °C) to overcome the activation energy barrier associated with disrupting the ring's aromaticity.[3][9] Microwave heating can be particularly effective at accelerating these reactions.[10][11]

-

Base: When using nucleophiles like amines, alcohols, or thiols, a base is required to neutralize the HCl generated during the reaction. Non-nucleophilic bases such as K₂CO₃, Cs₂CO₃, or organic amines like DIPEA are common choices. For generating potent alkoxide or thiolate nucleophiles in situ, stronger bases like NaH or NaOtBu are used.[3]

-

Leaving Group: For SNAr reactions, the reactivity order of halogens is F > Cl ≈ Br > I.[2][5] This is counterintuitive compared to SN2 reactions and is because the rate-determining step is often the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond.

Experimental Protocols

The following protocols provide a validated starting point for common transformations. Researchers should always perform reactions on a small scale first to optimize conditions for their specific substrate.

General Experimental Workflow

Protocol 1: Synthesis of 2-Aminopyridines (N-Nucleophiles)

The synthesis of 2-aminopyridines is a frequent objective. The choice between classical SNAr and palladium-catalyzed methods depends on the reactivity of the amine and the chloropyridine.

Method A: Classical Uncatalyzed SNAr with a Secondary Amine

This method is effective for reactive nucleophiles like morpholine or piperidine.

-

Materials:

-

2-Chloropyridine (1.0 equiv)

-

Secondary Amine (e.g., Morpholine) (1.2 equiv)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

-

Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP), anhydrous

-

-

Procedure:

-

To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-chloropyridine (e.g., 1.0 mmol, 113.5 mg), K₂CO₃ (2.0 mmol, 276 mg), and the secondary amine (1.2 mmol).

-

Add anhydrous DMSO (e.g., 5 mL) via syringe.

-

Heat the reaction mixture to 100-120 °C using an oil bath.[9]

-

Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

-

Upon completion, cool the mixture to room temperature and pour it into water (50 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Method B: Buchwald-Hartwig Amination

This powerful cross-coupling reaction is essential for less reactive amines (e.g., anilines, primary alkylamines) or sterically hindered substrates.[12][13] The oxidative addition of the C-Cl bond to the palladium(0) catalyst is often the rate-limiting step.[14]

-

Materials:

-

2-Chloropyridine (1.0 equiv)

-

Amine (1.2 equiv)

-

Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

-

Phosphine Ligand (e.g., XPhos, RuPhos, BrettPhos, 4 mol%)[14]

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Toluene or 1,4-Dioxane, anhydrous and degassed

-

-

Procedure:

-

In a glovebox, charge an oven-dried Schlenk flask with the palladium pre-catalyst, phosphine ligand, and NaOtBu.

-

Add the 2-chloropyridine (e.g., 1.0 mmol) and the amine (1.2 mmol).

-

Remove the flask from the glovebox, and add anhydrous, degassed toluene (e.g., 5 mL) under a positive pressure of inert gas.

-

Seal the flask and heat the reaction mixture to 100-110 °C.[14]

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.

-

Extract with an organic solvent, wash with brine, dry, and concentrate.

-

Purify by flash column chromatography.

-

| Parameter | Classical SNAr | Buchwald-Hartwig Amination |

| Substrate Scope | Activated pyridines, reactive secondary amines | Broad scope, including unactivated pyridines, primary/secondary amines, anilines |

| Catalyst | None | Palladium pre-catalyst + Phosphine Ligand |

| Base | Weaker (K₂CO₃, Cs₂CO₃, DIPEA) | Strong, non-nucleophilic (NaOtBu, LHMDS) |

| Temperature | Often higher (100-150 °C) | Typically 80-110 °C |

| Key Advantage | Simplicity, low cost, no metal contamination | High functional group tolerance, broad scope |

| Key Challenge | Limited to reactive partners | Catalyst sensitivity (air/moisture), cost, potential metal contamination |

Protocol 2: Synthesis of 2-Alkoxypyridines (O-Nucleophiles)

-

Materials:

-

2-Chloropyridine (1.0 equiv)

-

Alcohol (e.g., Methanol) (used as solvent or in excess)

-

Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 equiv)

-

Tetrahydrofuran (THF), anhydrous

-

-

Procedure:

-

To a flame-dried flask under inert atmosphere, add the alcohol (1.5 equiv) and anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add NaH portion-wise. (Caution: H₂ gas evolution).

-

Allow the mixture to stir at 0 °C for 30 minutes to form the sodium alkoxide.

-

Add a solution of 2-chloropyridine (1.0 equiv) in THF dropwise.

-

Allow the reaction to warm to room temperature and then heat to reflux (approx. 65 °C).

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool to 0 °C and cautiously quench with water.

-

Perform a standard aqueous workup and purification as described in Protocol 1A.

-

Protocol 3: Synthesis of 2-Thioetherpyridines (S-Nucleophiles)

Thiols are excellent nucleophiles and typically react readily with 2-chloropyridines.[8]

-

Materials:

-

2-Chloropyridine (1.0 equiv)

-

Thiol (e.g., 1-Octanethiol) (1.0 equiv)

-

Potassium Carbonate (K₂CO₃) (1.5 equiv)

-

Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF), anhydrous

-

-

Procedure:

-

To a round-bottom flask, add 2-chloropyridine (1.0 mmol), the thiol (1.0 mmol), and K₂CO₃ (1.5 mmol).[15]

-

Add anhydrous acetonitrile (5 mL).

-

Stir the reaction mixture at room temperature or heat gently (e.g., 50-80 °C) if necessary. The high nucleophilicity of the thiolate often allows for milder conditions.[15]

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, filter off the inorganic salts and concentrate the filtrate.

-

Perform a standard aqueous workup and purification as described in Protocol 1A.

-

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Product Yield | 1. Insufficiently reactive nucleophile. 2. Reaction temperature too low. 3. Inappropriate solvent. 4. (For Buchwald-Hartwig) Inactive catalyst or wrong ligand. | 1. Switch to a stronger base (e.g., NaH for alcohols/thiols) or move to Buchwald-Hartwig conditions for amines.[3] 2. Gradually increase temperature in 10-20 °C increments. Consider using microwave heating.[3][10] 3. Ensure a polar aprotic solvent (DMF, DMSO) is used.[3] 4. Use a pre-catalyst (e.g., G3/G4 palladacycle). Screen bulky, electron-rich ligands (e.g., BrettPhos). Ensure strictly inert conditions.[14] |

| Hydrodehalogenation (-Cl replaced by -H) | 1. (For Buchwald-Hartwig) Competing reductive pathway. 2. Presence of trace water or protic sources. | 1. Use a slight excess of the amine (1.2-1.5 equiv). Ensure the base (NaOtBu) is pure and anhydrous.[14] 2. Use scrupulously dried reagents and solvents. |

| Formation of Side Products | 1. Reaction at other positions (unlikely for 2-Cl unless other activating groups are present). 2. Decomposition of starting material or product at high temperatures. | 1. Confirm product structure by detailed NMR analysis. 2. Lower the reaction temperature and extend the reaction time. For uncatalyzed reactions, consider switching to a catalyzed protocol that may run under milder conditions. |

Conclusion

The nucleophilic substitution of 2-chloropyridines is a robust and versatile reaction critical to modern drug discovery. A thorough understanding of the underlying SNAr mechanism allows for the rational selection of reaction conditions. For reactive nucleophiles, classical thermal methods provide a simple and cost-effective route. For more challenging transformations, the development of powerful palladium-catalyzed protocols like the Buchwald-Hartwig amination has dramatically expanded the synthetic toolbox, enabling the construction of complex molecular architectures under relatively mild conditions. By leveraging the protocols and troubleshooting guidance provided in this note, researchers can confidently and efficiently synthesize novel 2-substituted pyridine derivatives.

References

- Filo. (2025, December 9).

-

YouTube. (2019, January 19). nucleophilic aromatic substitutions. [Link]

- Benchchem. Technical Support Center: Optimizing Nucleophilic Substitution on 2,3,5,6-Tetrachloropyridine-4-thiol.

- Hamper, B. C., & Tesfu, E. Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. Synlett.

- Kinzel, T., et al. (2010). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. MIT Open Access Articles.

- Pal, M., et al. A simple synthesis of aminopyridines: use of amides as amine source. SciELO.

- Kappe, C. O., & Dallinger, D. (2009). A mild, catalyst-free synthesis of 2-aminopyridines. PMC.

- ChemRxiv. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.

-

ACS Publications. (2025, November 17). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega. [Link]

-

PubMed. (2009, September 15). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. [Link]

-

ResearchGate. (2025, August 7). ChemInform Abstract: Palladium-Catalyzed Amidation of 2-Chloropyrimidines. [Link]

- Patsnap Eureka. (2019, January 4). Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner.

- Benchchem.

-

Thieme. Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. [Link]

- WuXi AppTec. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine.

- Google Patents.

-

YouTube. (2018, April 20). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. [Link]

- Lookchem. (2022, August 5). NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES.

-

ResearchGate. (2025, October 8). Aromatic Substitution Mechanisms: Electrophilic, Nucleophilic, and Radical Pathways. [Link]

- Springer. (2016, November 26).

-

Wikipedia. Nucleophilic aromatic substitution. [Link]

-

ResearchGate. (2011, January 15). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

- Vaia. Explain why 2-chloropyridine is more reactive than 3-chloropyridine in nucleophilic substitution reactions.

-

Taylor & Francis Online. (2012, June 6). Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2-aminoethylsulfanylpyridines. [Link]

-

ResearchGate. (2025, August 10). Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me 2 N(CH 2 ) 2 OLi. New Access to 6Functional2-chloropyridines and Chloro-bis-heterocycles. [Link]

- Benchchem. A Comparative Guide to the Reactivity of 6- Chloropyridin-3-amine and 2-amino-5.

-

Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

-

RSC Publishing. (1997). Nucleophilic substitutions at the pyridine ring. Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro- and 2-chloro-5-nitro-pyridines with arenethiolates. [Link]

-

ResearchGate. (2019, July 22). Will 2-chloro pyridine shows nucleophilic substitution with secondary amines?[Link]

-

PMC. (2007). Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues. [Link]

-

PubMed. (2022, October 19). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. [Link]

Sources

- 1. Explain and illustrate the mechanism of nucleophilic aromatic substitutio.. [askfilo.com]

- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. vaia.com [vaia.com]

- 7. youtube.com [youtube.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dspace.mit.edu [dspace.mit.edu]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Utilization of 2-Chloro-3-(3-piperidinylmethoxy)pyridine as a Versatile Scaffold in the Synthesis of Novel Bioactive Compounds

Introduction: The Strategic Value of the 2-Chloro-3-(3-piperidinylmethoxy)pyridine Scaffold

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics due to its presence in numerous approved drugs and its ability to engage in a wide range of biological interactions.[1] The strategic functionalization of the pyridine ring is paramount in modulating the pharmacokinetic and pharmacodynamic properties of a molecule. The compound 2-Chloro-3-(3-piperidinylmethoxy)pyridine represents a particularly valuable, yet underexplored, scaffold for the generation of diverse chemical libraries.

The key attributes of this scaffold lie in its distinct reactive handles. The chlorine atom at the 2-position provides a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a vast array of aryl and heteroaryl substituents.[2][3] This versatility is crucial for probing structure-activity relationships (SAR). The 3-(3-piperidinylmethoxy) moiety offers several advantages: it can enhance solubility, provide a basic nitrogen atom for salt formation, and act as a key pharmacophoric element, potentially interacting with biological targets through hydrogen bonding or ionic interactions. The piperidine ring itself is a common motif in centrally active agents and other pharmaceuticals.[4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-Chloro-3-(3-piperidinylmethoxy)pyridine as a scaffold for the synthesis of novel compounds. We will delve into detailed protocols for derivatization via Suzuki-Miyaura coupling, present a representative biological evaluation workflow, and discuss the rationale behind the experimental choices, thereby providing a self-validating framework for your research endeavors.

Synthetic Strategy: Derivatization via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a robust and highly versatile method for the formation of C-C bonds, making it an ideal choice for the derivatization of the 2-Chloro-3-(3-piperidinylmethoxy)pyridine scaffold.[2] The reaction tolerates a wide range of functional groups and typically proceeds under relatively mild conditions.

Rationale for Reagent and Condition Selection

-

Palladium Catalyst: For the coupling of electron-deficient 2-chloropyridines, catalyst systems employing electron-rich and bulky phosphine ligands are often more effective. Ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ are recommended to overcome the potential for catalyst inhibition by the pyridine nitrogen.[5]

-

Base: The choice of base is critical for the transmetalation step. An inorganic base such as potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is commonly employed. K₃PO₄ is often a good choice for challenging couplings as it is less nucleophilic and can minimize side reactions.[5]

-

Solvent: A mixture of an aprotic polar solvent like 1,4-dioxane and water is a standard solvent system for Suzuki couplings. The water is necessary for the solubility of the inorganic base and to facilitate the catalytic cycle. Degassing the solvents is crucial to prevent oxidation of the palladium catalyst.

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: Generalized workflow for the Suzuki-Miyaura coupling of 2-Chloro-3-(3-piperidinylmethoxy)pyridine.

Detailed Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: To a dry Schlenk flask, add 2-Chloro-3-(3-piperidinylmethoxy)pyridine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and potassium phosphate (K₃PO₄, 2.0-3.0 eq).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.

-

Catalyst and Ligand Addition: In a separate vial, prepare the catalyst premix by dissolving the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%) in a small amount of the reaction solvent. Add the catalyst premix to the Schlenk flask via syringe.

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) to the reaction mixture.

-

Reaction: Place the reaction flask in a preheated oil bath and stir vigorously at the desired temperature (typically 80-110 °C) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired 2-aryl-3-(3-piperidinylmethoxy)pyridine derivative.

Data Presentation: Representative Synthesized Analogs

The following table showcases a hypothetical series of compounds that could be synthesized using the protocol described above, along with their potential biological activities based on data from analogous series.[6]